![molecular formula C8H12N2O2 B2356970 3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1427380-57-1](/img/structure/B2356970.png)
3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
“3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O2. It has a molecular weight of 168.2 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI code for “3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” is 1S/C8H12N2O2/c1-4-7-6(5-11)8(12-3)10(2)9-7/h5H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
While specific chemical reactions involving “3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” are not mentioned in the literature, pyrazoles in general are known to participate in a variety of chemical reactions. For instance, they can undergo oxidation, condensation, and cycloaddition reactions .Physical And Chemical Properties Analysis
“3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” is a powder in physical form . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
Efficient Synthesis and Antimicrobial Properties : A study by Prasath et al. (2015) discussed the synthesis of new quinolinyl chalcones containing a pyrazole group, demonstrating promising anti-microbial properties. The study highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Prasath et al., 2015).
Inhibitors Synthesis : El-Naggar et al. (2020) described the synthesis of a novel series of inhibitors derived from a 1,2,3-triazole derivative, starting from pyrazole-4-carbaldehyde. The compounds showed significant inhibition activity, indicating their potential in pharmaceutical applications (El-Naggar et al., 2020).
Antimicrobial and Fluorescent Properties : Banoji et al. (2022) reported a synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines. Some compounds exhibited significant antibacterial and antifungal activity and potential as fluorescence probes (Banoji et al., 2022).
Pyrazolyl Pharmacophore-Linked Compounds : Khalifa et al. (2017) utilized 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde to prepare compounds linked to a pyrazolyl pharmacophore. These derivatives could have implications in pharmacological research (Khalifa et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
As for future directions, more research is needed to explore the potential applications of “3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” in various fields. Given the wide range of applications of pyrazole derivatives, this compound could potentially be used in the development of new drugs, agrochemicals, and other chemical products .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and target .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, depending on their specific structure and target .
Action Environment
The action of 3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors . These factors can affect the compound’s stability, efficacy, and overall pharmacological effect.
properties
IUPAC Name |
3-ethyl-5-methoxy-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-7-6(5-11)8(12-3)10(2)9-7/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSTZGNBKPBKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde |
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